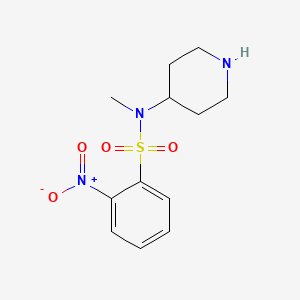![molecular formula C11H14N6O B7556606 N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide, also known as MTAA, is a chemical compound with potential therapeutic applications in various fields of medicine. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to activate the TRPV1 receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low yield and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to evaluate its efficacy and safety in various types of cancer. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Studies are needed to elucidate its mechanism of action and evaluate its efficacy in animal models and humans. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Synthesemethoden
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide can be synthesized through a multistep reaction starting from commercially available starting materials. The first step involves the conversion of 3-(methylaminomethyl)aniline to its corresponding diazonium salt, which is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with acetic anhydride to form the final product, this compound. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated for its anticancer, anti-inflammatory, and analgesic properties. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain perception in animal models.
Eigenschaften
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-12-6-9-3-2-4-10(5-9)14-11(18)7-17-8-13-15-16-17/h2-5,8,12H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJKCLBDYUKWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

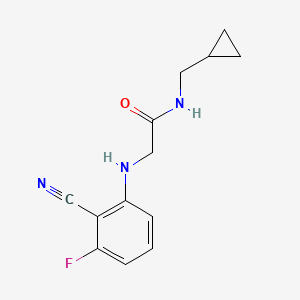
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
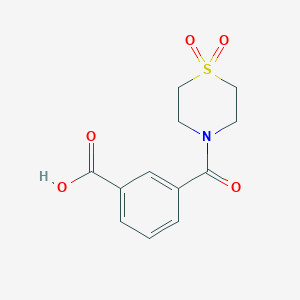
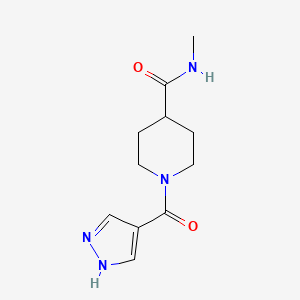
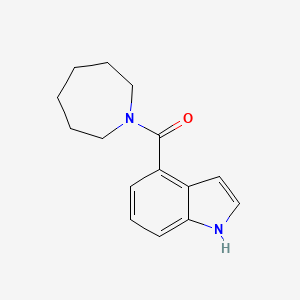



![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)


